

Application Notes and Protocols for SCH28080 in Fluorescence-Based pH Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH28080 is a potent and reversible inhibitor of the gastric proton pump, the H+,K+-ATPase. [1][2] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it exerts its inhibitory effect by competing with K+ ions at the luminal side of the enzyme.[2][3][4] [5] Its mechanism of action is intrinsically linked to the pH gradient across the gastric parietal cell membrane, as it is a weak base (pKa = 5.6) that becomes protonated and accumulates in acidic environments, with the protonated form being the active inhibitory species.[1][2][3] This characteristic makes **SCH28080** a valuable tool for studying the function of the H+,K+-ATPase and for screening for new inhibitors. Fluorescence-based assays are particularly well-suited for this purpose, offering high sensitivity and real-time monitoring of proton pump activity.

These application notes provide detailed protocols for the use of **SCH28080** in two key fluorescence-based pH assays: the Acridine Orange fluorescence quenching assay for measuring intravesicular pH and a cellular assay for monitoring intracellular pH.

Mechanism of Action of SCH28080

SCH28080 is a hydrophobic amine that acts as a reversible, K+-competitive inhibitor of the gastric H+,K+-ATPase.[1][2] It binds to a site on the luminal (extracellular) face of the enzyme, thereby blocking the dephosphorylation of the catalytic phosphoenzyme intermediate that is stimulated by K+.[2][3] This inhibition is competitive with respect to K+ for both ATPase and p-



nitrophenylphosphatase (pNPPase) activities.[3] The potency of **SCH28080** is enhanced at low pH due to its nature as a weak base. In acidic compartments, it becomes protonated and accumulates, leading to a more pronounced inhibitory effect.[1][2][3]

Data Presentation

The following tables summarize key quantitative data for **SCH28080**, providing a reference for its potency and binding characteristics.

Table 1: Inhibitory Constants of SCH28080 against H+,K+-ATPase

Parameter	Value	Substrate	рН	Conditions	Reference
Ki	24 nM	ATP	7.0	K+ competitive	[3]
Ki	275 nM	pNPP	7.0	K+ competitive	[3]
IC50	1.3 μΜ	АТР	Not Specified	In the presence of 5 mM KCI	

Table 2: Effect of pH on **SCH28080** Potency

Condition	Observation	Implication	Reference
Neutralization of acidic space	Reduced potency of SCH28080	The protonated form is the active species	[1]
Low pH	Increased potency relative to a non- protonatable analogue	Accumulation of the protonated form in acidic environments enhances inhibition	[3]

Experimental Protocols



Protocol 1: Acridine Orange Fluorescence Quenching Assay for H+,K+-ATPase Activity in Vesicles

This assay measures the activity of the H+,K+-ATPase by monitoring the quenching of acridine orange (AO) fluorescence as it accumulates inside acidic vesicles. **SCH28080** will inhibit this process, leading to a dose-dependent decrease in fluorescence quenching.

Materials:

- H+,K+-ATPase-enriched gastric vesicles
- SCH28080 stock solution (in DMSO)
- Acridine Orange (AO) stock solution (in water)
- Assay Buffer: 10 mM HEPES, 150 mM KCl, 2 mM MgCl2, pH 7.4
- ATP solution (100 mM, pH 7.0)
- Valinomycin (optional, to increase K+ permeability)
- Fluorometer capable of excitation at ~490 nm and emission at ~530 nm
- 96-well black microplates

Procedure:

- Preparation of H+,K+-ATPase Vesicles: Isolate H+,K+-ATPase-enriched vesicles from hog or rabbit gastric mucosa using differential centrifugation and sucrose gradient fractionation as previously described.
- Assay Setup:
 - In a 96-well black microplate, add 180 μL of Assay Buffer to each well.
 - Add 5-10 μg of H+,K+-ATPase vesicles to each well.
 - Add Acridine Orange to a final concentration of 1-5 μM.



- Add varying concentrations of SCH28080 (e.g., 0.1 nM to 10 μM) or vehicle (DMSO) to the respective wells. Incubate for 10 minutes at room temperature.
- Initiation of Proton Pumping:
 - Place the microplate in the fluorometer and record the baseline fluorescence for 1-2 minutes.
 - \circ Initiate the reaction by adding 20 μ L of ATP solution to each well to a final concentration of 2 mM.
- Data Acquisition:
 - Immediately begin recording the fluorescence intensity (Excitation: 490 nm, Emission: 530 nm) every 30 seconds for 15-30 minutes. A decrease in fluorescence indicates proton pumping and vesicle acidification.
- Data Analysis:
 - Calculate the initial rate of fluorescence quenching for each concentration of **SCH28080**.
 - Plot the rate of quenching against the logarithm of the SCH28080 concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Fluorescence-Based Measurement of Intracellular pH (pHi) in Parietal Cells

This protocol utilizes a pH-sensitive fluorescent dye, such as BCECF-AM, to monitor changes in intracellular pH in response to H+,K+-ATPase activity and its inhibition by **SCH28080**.

Materials:

- Isolated primary parietal cells or a suitable cell line (e.g., ATCC CRL-2195)
- **SCH28080** stock solution (in DMSO)
- BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
 stock solution (in DMSO)



- · Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Histamine or other secretagogue to stimulate acid secretion
- Nigericin and high K+ buffer for calibration
- Fluorescence microscope or plate reader with ratiometric capabilities (e.g., excitation at 440 nm and 490 nm, emission at 535 nm)

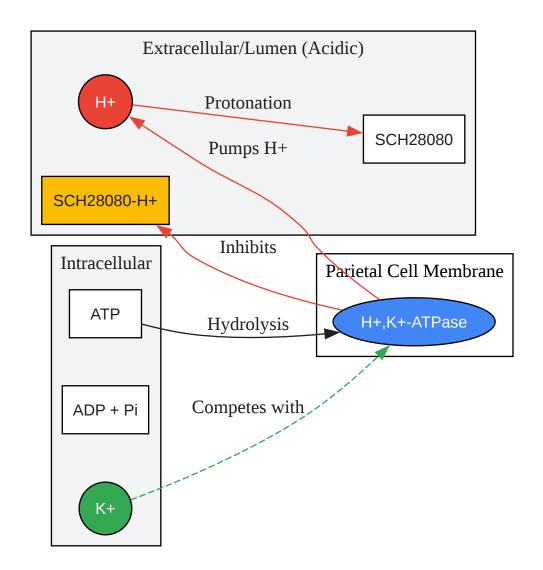
Procedure:

- Cell Preparation and Dye Loading:
 - Plate the parietal cells on glass-bottom dishes or in a 96-well black plate and allow them to adhere.
 - Wash the cells with HBSS.
 - Load the cells with 1-5 μM BCECF-AM in HBSS for 30-60 minutes at 37°C.
 - Wash the cells twice with HBSS to remove extracellular dye.
- Inhibition with SCH28080:
 - Add HBSS containing varying concentrations of SCH28080 (e.g., 10 nM to 50 μM) or vehicle (DMSO) to the cells and incubate for 15-30 minutes.
- Stimulation and Measurement:
 - Place the plate in the fluorescence reader or on the microscope stage.
 - Record the baseline fluorescence ratio (F490/F440) for 2-5 minutes.
 - Stimulate acid secretion by adding a secretagogue like histamine (e.g., 100 μM).
 - Continue to record the fluorescence ratio for 20-40 minutes. Inhibition of the H+,K+ ATPase by SCH28080 will prevent the expected intracellular acidification upon stimulation.
- Calibration:



- At the end of the experiment, perform an in situ calibration by exposing the cells to a high
 K+ buffer containing nigericin at a range of known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
- Record the fluorescence ratio at each pH to generate a calibration curve.
- Data Analysis:
 - Convert the fluorescence ratios to pHi values using the calibration curve.
 - Plot the change in pHi over time for each **SCH28080** concentration.
 - Determine the dose-dependent inhibition of the secretagogue-induced pHi change.

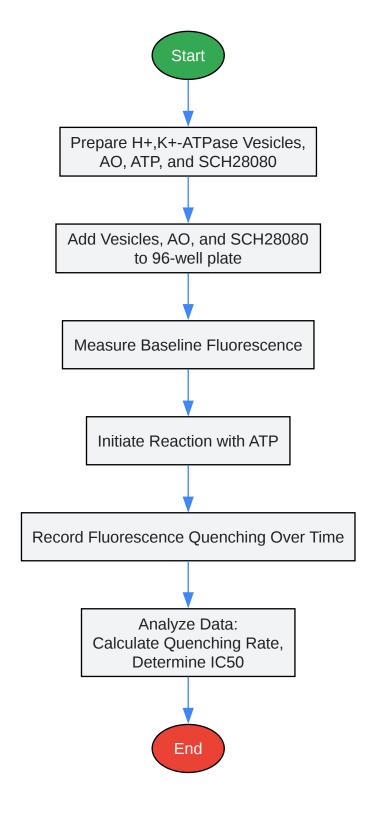
Visualizations





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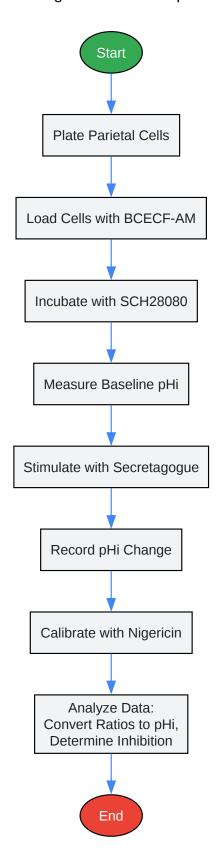
Caption: Mechanism of **SCH28080** inhibition of the H+,K+-ATPase.



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Caption: Workflow for the Acridine Orange fluorescence quenching assay.



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Caption: Workflow for intracellular pH measurement using BCECF-AM.

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